molecular formula C16H16N4O B2761188 1-Phenyl-3-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-1-ol CAS No. 2058594-63-9

1-Phenyl-3-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-1-ol

Cat. No.: B2761188
CAS No.: 2058594-63-9
M. Wt: 280.331
InChI Key: NEOLZQXZYXOHHA-UHFFFAOYSA-N
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Description

1-Phenyl-3-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-1-ol is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a phenyl group, a pyrido[2,3-d]pyrimidine moiety, and a propanol chain, making it a unique molecule with significant research interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-1-ol typically involves multi-step organic reactions. One common method includes the condensation of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with appropriate reagents to form the pyrido[2,3-d]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The phenyl and pyrido[2,3-d]pyrimidine groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the phenyl or pyrido[2,3-d]pyrimidine moieties.

Scientific Research Applications

1-Phenyl-3-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain protein kinases, leading to the disruption of cellular signaling pathways that are crucial for cell growth and proliferation . This makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:

Uniqueness

What sets 1-Phenyl-3-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-1-ol apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

1-phenyl-3-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c21-14(12-5-2-1-3-6-12)8-10-18-16-13-7-4-9-17-15(13)19-11-20-16/h1-7,9,11,14,21H,8,10H2,(H,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOLZQXZYXOHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC2=NC=NC3=C2C=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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